molecular formula C18H21ClN4O3S2 B453722 methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B453722
M. Wt: 441g/mol
InChI Key: WPGOUXIVWTUKOY-UHFFFAOYSA-N
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Description

Methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of pyrazole, thiophene, and cycloheptane moieties

Preparation Methods

The synthesis of methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often employing catalysts and advanced purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

  • 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate
  • 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
  • 1,3-dimethyl-1H-pyrazole-5-carboxamide

Compared to these compounds, methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate offers a unique combination of functional groups, which may result in distinct chemical and biological properties .

Properties

Molecular Formula

C18H21ClN4O3S2

Molecular Weight

441g/mol

IUPAC Name

methyl 2-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)carbamothioylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H21ClN4O3S2/c1-9-13(19)14(23(2)22-9)15(24)20-18(27)21-16-12(17(25)26-3)10-7-5-4-6-8-11(10)28-16/h4-8H2,1-3H3,(H2,20,21,24,27)

InChI Key

WPGOUXIVWTUKOY-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCC3)C(=O)OC)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCC3)C(=O)OC)C

Origin of Product

United States

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